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Compound of Interest

Compound Name: Dihydroechinofuran

Cat. No.: B1254624 Get Quote

Characterization of Dihydroechinofuran: A
Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and

methodologies used for the characterization of Dihydroechinofuran. Due to the limited

availability of specific experimental data for Dihydroechinofuran, this document utilizes data

from the structurally related compound, 2,3-dihydrofuran, as a representative model. The

principles and protocols outlined herein are directly applicable to the analysis of

Dihydroechinofuran and similar heterocyclic natural products.

Spectroscopic Data Summary
The structural elucidation of Dihydroechinofuran relies primarily on Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected

quantitative data based on the analysis of 2,3-dihydrofuran.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~4.3 Triplet ~9.5

H-3 ~2.6 Multiplet -

H-4 ~6.3 Doublet of triplets ~6.5, 2.0

H-5 ~4.9 Doublet of triplets ~6.5, 2.5

Note: Data is representative of 2,3-dihydrofuran in CDCl₃. Chemical shifts for

Dihydroechinofuran will vary based on its specific substitution pattern.

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) identifies the number of distinct carbon environments and provides

insights into the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 ~70

C-3 ~30

C-4 ~145

C-5 ~100

Note: Data is representative of 2,3-dihydrofuran. The presence of substituents on the

Dihydroechinofuran ring will significantly alter these chemical shifts.

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in the confirmation of its elemental composition.
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Ion m/z (Mass-to-Charge Ratio) Relative Abundance

[M]⁺ 70.04 High

[M-H]⁺ 69.03 Moderate

[M-CHO]⁺ 41.03 High

[C₂H₂O]⁺ 42.01 Moderate

Note: Data corresponds to the electron ionization (EI) mass spectrum of 2,3-dihydrofuran.[1]

The molecular weight of Dihydroechinofuran will be different based on its full structure.

Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality,

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a small

organic molecule like Dihydroechinofuran.[2]

Sample Preparation:

Accurately weigh 5-10 mg of the purified Dihydroechinofuran sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean vial.

Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:
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Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (dependent on sample concentration).

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Mass Spectrometry (MS)
This protocol describes a general method for obtaining mass spectra of small molecules using

electrospray ionization.[3]

Sample Preparation:

Prepare a stock solution of the purified Dihydroechinofuran sample in a suitable solvent

(e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

If necessary, add a small percentage (0.1%) of formic acid to promote protonation for

positive ion mode analysis.

Data Acquisition (LC-MS):
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Ionization Source: Electrospray Ionization (ESI).

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Mode: Positive or negative ion mode, depending on the analyte's properties.

Infusion: Introduce the sample solution into the ion source via direct infusion or through a

liquid chromatography (LC) system.

Mass Range: Scan a mass range appropriate for the expected molecular weight of

Dihydroechinofuran (e.g., m/z 50-500).

Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of experiments for the characterization of

Dihydroechinofuran.
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Caption: Workflow for Spectroscopic Characterization.
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Caption: Logical Flow from Data to Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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